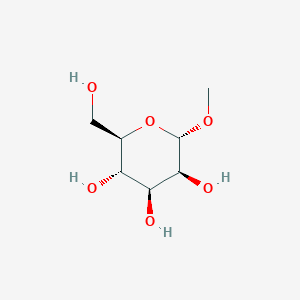

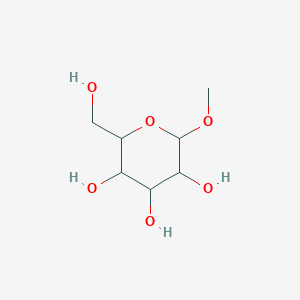

GlcNAc-b-1,3-GalNAc-a-PNP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

GlcNAc-beta-1,3-GalNAc-alpha-PNP is widely used in scientific research for various applications:

作用机制

Target of Action

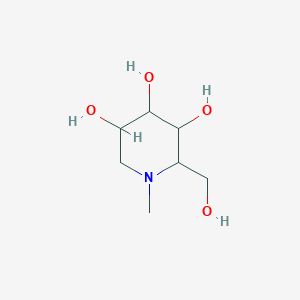

GlcNAc-b-1,3-GalNAc-a-PNP, also known as GalNAc beta(1-3)GlcNAc-beta-pNP, is a synthetic disaccharide derivative . It is primarily targeted by enzymes such as glycosyltransferases and glycosidases . These enzymes play crucial roles in the synthesis and breakdown of glycosidic bonds in oligosaccharides and glycoproteins .

Mode of Action

The compound acts as a potential substrate for the elucidation of the substrate specificity of endo-α-N-acetylgalactosaminidase . This enzyme is involved in the breakdown of complex carbohydrates. The compound’s interaction with its target enzyme can help researchers understand enzyme-substrate interactions and explore the kinetics of enzymatic reactions involved in glycosylation processes .

Biochemical Pathways

The compound is involved in the glycosylation process, a biochemical pathway that attaches glycosyl groups to proteins, lipids, or other organic molecules . This process affects the structure and function of these molecules, influencing various biological processes such as cell-cell interaction, immune response, and pathogen recognition .

Pharmacokinetics

Like other biochemical reagents, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence its bioavailability and efficacy .

Result of Action

The action of this compound results in the synthesis of a new biopolymer, poly-β-1,3-N-acetylglucosamine . This biopolymer completes the set of possible β-linked GlcNAc homopolysaccharides, along with chitin (β-1,4) and PNAG (poly-β-1,6-N-acetylglucosamine) .

Action Environment

The environment can significantly influence the action of this compound. For instance, the use of ionic liquids as co-solvents has been found to significantly increase the activity of the enzyme catalyzing the synthesis of β-(1→3)-galactosides . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of co-solvents .

生化分析

Biochemical Properties

GlcNAc-beta-1,3-GalNAc-alpha-pNP: plays a significant role in biochemical reactions, particularly as a substrate for the enzyme endo-alpha-N-acetylgalactosaminidase . This enzyme catalyzes the hydrolysis of the glycosidic bond between N-acetylglucosamine and N-acetylgalactosamine. The interaction between GlcNAc-beta-1,3-GalNAc-alpha-pNP and endo-alpha-N-acetylgalactosaminidase is crucial for understanding the enzyme’s substrate specificity and catalytic mechanism .

Cellular Effects

The effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the glycosylation patterns on cell surface proteins, which in turn can alter cell signaling and communication . Additionally, GlcNAc-beta-1,3-GalNAc-alpha-pNP has been shown to impact the expression of genes involved in glycosylation and other metabolic processes .

Molecular Mechanism

At the molecular level, GlcNAc-beta-1,3-GalNAc-alpha-pNP exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for endo-alpha-N-acetylgalactosaminidase, facilitating the hydrolysis of glycosidic bonds . This interaction leads to the cleavage of the glycosidic bond between N-acetylglucosamine and N-acetylgalactosamine, resulting in the release of p-nitrophenol, which can be quantitatively measured . This mechanism is essential for studying enzyme kinetics and substrate specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP can change over time. The compound is generally stable under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that GlcNAc-beta-1,3-GalNAc-alpha-pNP can have sustained effects on cellular function, particularly in in vitro assays . Its stability and activity must be regularly monitored to ensure accurate experimental results.

Dosage Effects in Animal Models

The effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively modulate glycosylation processes . At higher doses, there may be toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

GlcNAc-beta-1,3-GalNAc-alpha-pNP: is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as endo-alpha-N-acetylgalactosaminidase, which catalyzes the hydrolysis of glycosidic bonds . This interaction can affect metabolic flux and the levels of various metabolites involved in glycosylation processes . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, GlcNAc-beta-1,3-GalNAc-alpha-pNP is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The distribution of GlcNAc-beta-1,3-GalNAc-alpha-pNP is crucial for its function and effectiveness in experimental studies.

Subcellular Localization

The subcellular localization of GlcNAc-beta-1,3-GalNAc-alpha-pNP is primarily determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target enzymes and proteins . The localization of GlcNAc-beta-1,3-GalNAc-alpha-pNP is essential for its activity and function in biochemical assays.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GlcNAc-beta-1,3-GalNAc-alpha-PNP involves the glycosylation of 4-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with 2-acetamido-2-deoxy-beta-D-glucopyranosyl donor. The reaction typically requires the presence of a glycosyltransferase enzyme, which facilitates the transfer of the glycosyl group to the acceptor molecule .

Industrial Production Methods

Industrial production of GlcNAc-beta-1,3-GalNAc-alpha-PNP is generally carried out under controlled conditions to ensure high purity and yield. The process involves the use of bioreactors where the glycosylation reaction is optimized for large-scale production. The product is then purified using chromatographic techniques to achieve the desired purity level .

化学反应分析

Types of Reactions

GlcNAc-beta-1,3-GalNAc-alpha-PNP undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis reaction is catalyzed by specific glycosidases, resulting in the cleavage of the glycosidic bond .

Common Reagents and Conditions

Common reagents used in the reactions involving GlcNAc-beta-1,3-GalNAc-alpha-PNP include glycosidases, oxidizing agents, and glycosyltransferases. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from the hydrolysis of GlcNAc-beta-1,3-GalNAc-alpha-PNP include 4-nitrophenol and the corresponding monosaccharides, N-acetylglucosamine and N-acetylgalactosamine .

相似化合物的比较

Similar Compounds

GlcNAc-beta-1,4-GalNAc-alpha-PNP: Similar in structure but differs in the glycosidic linkage.

GalNAc-beta-1,3-GlcNAc-alpha-PNP: Another analogue with a different glycosidic linkage.

Uniqueness

GlcNAc-beta-1,3-GalNAc-alpha-PNP is unique due to its specific glycosidic linkage, which makes it a valuable tool for studying the specificity of glycosidases and glycosyltransferases. Its ability to release 4-nitrophenol upon hydrolysis provides a convenient method for monitoring enzyme activity .

属性

CAS 编号 |

125455-64-3 |

|---|---|

分子式 |

C22H31N3O13 |

分子量 |

545.5 g/mol |

IUPAC 名称 |

N-[(3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19-,20-,21?,22+/m1/s1 |

InChI 键 |

HXQAUFSCNOLKJP-GVDFRNMQSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |

手性 SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C |

规范 SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |

Pictograms |

Irritant |

同义词 |

4-Nitrophenyl 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]_x000B_-2-deoxy-α-D-galactopyranoside; _x000B_GlcNAc1-β-3GalNAc-α-PNP; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)

![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)

![1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13696.png)

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)